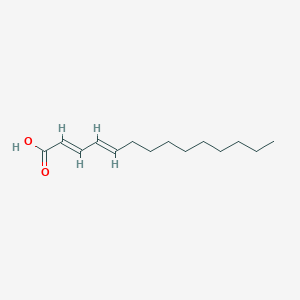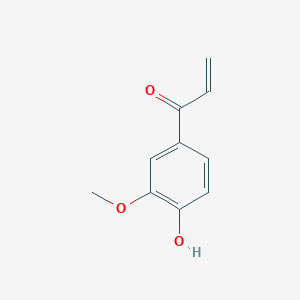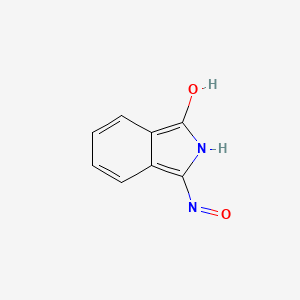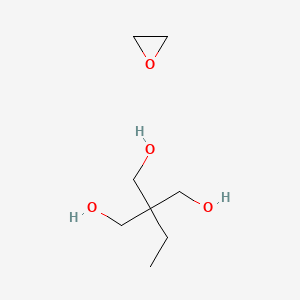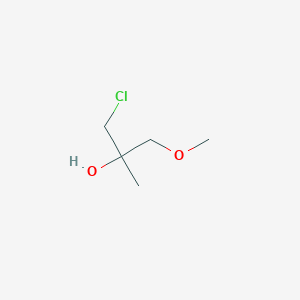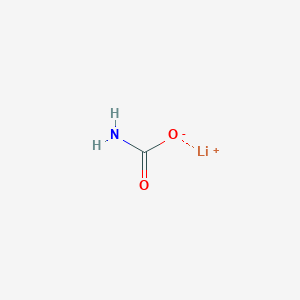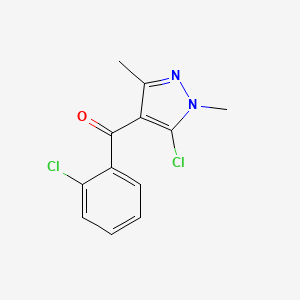
2-Methoxy-N,5-dimethylaniline
Descripción general
Descripción
“2-Methoxy-N,5-dimethylaniline” is a chemical compound with the molecular formula C9H13NO . It is also known as N-(2-methoxyphenyl)-2,5-dimethylaniline .
Synthesis Analysis
The synthesis of “2-Methoxy-N,5-dimethylaniline” can be achieved through a one-pot synthesis process. Aniline is produced from in-situ hydrogenation of nitrobenzene with hydrogen generated from methanol, or transfer hydrogenation of nitrobenzene with methanol as donor, while methanol acted as a hydrogen source, alkylating reagent and solvent, simultaneously .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-N,5-dimethylaniline” consists of asymmetric units of C9H13NO . The compound is part of a resonance structure, which means the hybridization of the nitrogen atom lies between sp3 and sp2 .
Chemical Reactions Analysis
N,N-dialkylanilines can undergo nucleophilic substitution in α-position to nitrogen. For example, the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions yields two products, α-methoxy-N-N-dimethylaniline and α-α ′-dimethoxy-N-N-dimethylaniline in a ratio of 6:1 .
Aplicaciones Científicas De Investigación
Synthesis of Carbazomycin B
The compound plays a role in the synthesis of carbazomycin B, a complex process involving several steps including iodination, acetylation, reduction, and various other chemical reactions (Crich & Rumthao, 2004).
Applications in Photochemical Reactions
It is used in photochemical reactions, particularly in the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to the formation of several significant compounds (Bader & Hansen, 1979).
Role in DNA Adduct Formation
2-Methoxy-N,5-dimethylaniline is significant in understanding the formation of DNA adducts, as seen in its reaction with deoxyguanosine and other nucleosides, highlighting its potential environmental and health implications (Gonçalves, Beland, & Marques, 2001).
Molecular Structure Analysis
Research has been conducted on molecular structures synthesized via Schiff bases reduction route using this compound, contributing to the understanding of hydrogen bonding and molecular interactions (Ajibade & Andrew, 2021).
Chemical Reaction Studies
Studies have examined its reactions with resonance-stabilized radicals, which is essential for understanding its behavior in various chemical environments (Okazaki & Inamoto, 1968).
Involvement in Ozonation Processes
It has been used in the study of ozonation processes, especially with regard to its derivatives and their reaction products, providing insights into chemical synthesis and environmental chemistry (Kerr & Meth–Cohn, 1971).
Photolysis Studies
Research on the photolysis of this compound in the presence of various substrates has contributed to our understanding of heterolytic cleavage and the formation of heterocycles (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Hydrogen Bonding in Aromatic Amides
Investigations into the hydrogen bonding in ortho-substituted acetanilides, including this compound, have provided valuable data on steric hindrance and molecular interactions (Andrews, Poynton, & Rae, 1972).
Safety And Hazards
When handling “2-Methoxy-N,5-dimethylaniline”, it is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wear personal protective equipment/face protection and take precautionary measures against static discharges .
Propiedades
IUPAC Name |
2-methoxy-N,5-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQNSVFSKVGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530295 | |
| Record name | 2-Methoxy-N,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N,5-dimethylaniline | |
CAS RN |
30427-10-2 | |
| Record name | 2-Methoxy-N,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



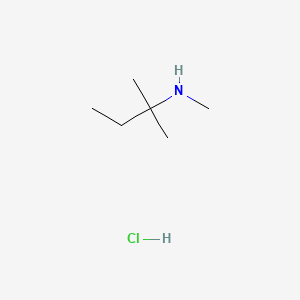
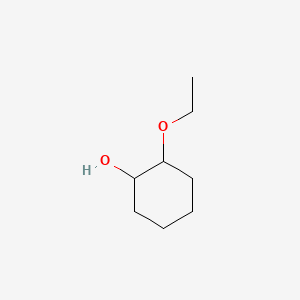

![1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3050930.png)

